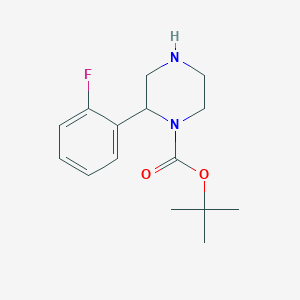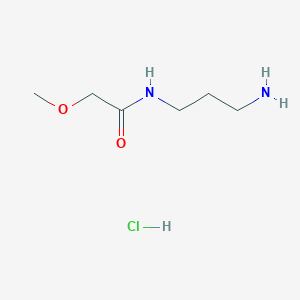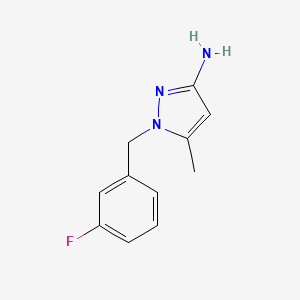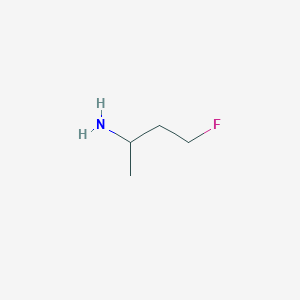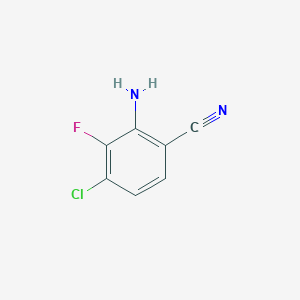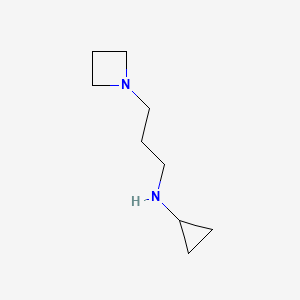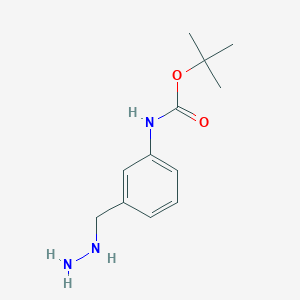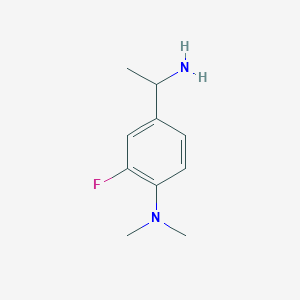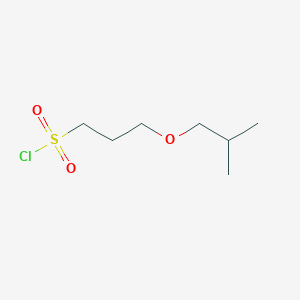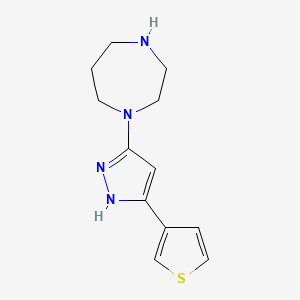
1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)-1,4-diazepane is a heterocyclic compound that features a unique combination of a thiophene ring, a pyrazole ring, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)-1,4-diazepane typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone.
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of a suitable diamine with a dihalide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors and other advanced techniques to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)-1,4-diazepane can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazolines.
Substitution: Substituted diazepanes.
Scientific Research Applications
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)-1,4-diazepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)-1,4-diazepane involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid .
- Thiopropamine .
- 3-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole .
Uniqueness
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)-1,4-diazepane is unique due to its combination of three different heterocyclic rings, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C12H16N4S |
|---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
1-(5-thiophen-3-yl-1H-pyrazol-3-yl)-1,4-diazepane |
InChI |
InChI=1S/C12H16N4S/c1-3-13-4-6-16(5-1)12-8-11(14-15-12)10-2-7-17-9-10/h2,7-9,13H,1,3-6H2,(H,14,15) |
InChI Key |
ICCHMLKMAXRMTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=NNC(=C2)C3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}aceticacid](/img/structure/B13535516.png)
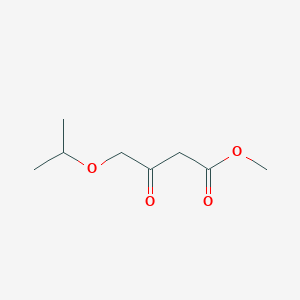
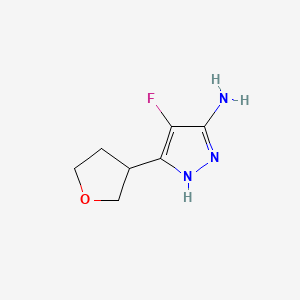
![1-[(3-Methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride](/img/structure/B13535526.png)
